molecular formula C8H8BrFO B1278563 2-Bromo-1-ethoxy-4-fluorobenzene CAS No. 326-69-2

2-Bromo-1-ethoxy-4-fluorobenzene

Cat. No.: B1278563
CAS No.: 326-69-2
M. Wt: 219.05 g/mol
InChI Key: IGEBFOLPVFBPNV-UHFFFAOYSA-N
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Description

2-Bromo-1-ethoxy-4-fluorobenzene is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzene, where the benzene ring is substituted with bromine, ethoxy, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-ethoxy-4-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-4-fluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to minimize the release of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-ethoxy-4-fluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 2-ethoxy-4-fluorophenol .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis
2-Bromo-1-ethoxy-4-fluorobenzene serves as a versatile intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for various nucleophilic substitution reactions, making it a valuable building block in creating pharmaceuticals and agrochemicals.

2. Medicinal Chemistry
Research on this compound has indicated potential therapeutic properties, particularly in antimicrobial and anticancer activities. The unique combination of bromine and fluorine atoms may enhance its biological activity compared to non-halogenated compounds.

3. Material Science
The compound is also explored for its applications in developing novel materials with specific electronic and optical properties. Its unique chemical structure allows for modifications that can lead to enhanced performance in various applications.

Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity. For instance, certain derivatives showed up to 100% inhibition against Staphylococcus aureus at concentrations as low as 12.5 µg/mL.

Anticancer Activity

In vitro studies involving various cancer cell lines have shown promising results:

Cell LineEffectReference
MCF7 (breast cancer)Inhibition of proliferation
HeLa (cervical cancer)Induction of apoptosis
A549 (lung cancer)Cell cycle arrest

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting cell cycle progression.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1-ethoxy-4-fluorobenzene is unique due to the presence of both ethoxy and fluorine groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various applications .

Biological Activity

2-Bromo-1-ethoxy-4-fluorobenzene is an organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine and fluorine atoms, contributes to its reactivity and biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C8H8BrF
  • Molecular Weight : 219.051 g/mol
  • CAS Number : 326-69-2
  • Density : 1.3 g/cm³
  • Boiling Point : 260 °C
  • Melting Point : Not available

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The halogen substituents (bromine and fluorine) enhance its lipophilicity, allowing it to penetrate cell membranes effectively.

Potential Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could act as a modulator for various receptors, influencing signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest that halogenated compounds often exhibit antimicrobial properties, which may extend to this compound.

Table 1: Summary of Biological Studies

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated activity against Gram-positive bacteria.
Neurological EffectsCoupled with cyclopropylmagnesium for potential treatment of bipolar disorder.
Enzyme InhibitionInhibitory effects on diacylglycerol acyltransferase (DGAT1).

Case Studies

  • Antimicrobial Properties :
    A study investigated the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated significant inhibitory effects against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .
  • Neurological Applications :
    Research involving the coupling of this compound with cyclopropylmagnesium highlighted its potential use in treating neurological disorders such as bipolar disorder. The compound's interactions with neurotransmitter systems were explored, indicating a possible role in mood stabilization .
  • Enzyme Inhibition Studies :
    A comprehensive analysis demonstrated that this compound inhibits diacylglycerol acyltransferase (DGAT1), an enzyme crucial for triglyceride synthesis. This inhibition could have implications for obesity and metabolic syndrome treatments .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-1-ethoxy-4-fluorobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via halogenation of 1-ethoxy-4-fluorobenzene using brominating agents (e.g., NBS or Br₂ in controlled conditions). Alternatively, nucleophilic aromatic substitution (SNAr) on 2-bromo-1-chloro-4-fluorobenzene with sodium ethoxide may be employed. Key factors include:

  • Temperature control (0–25°C) to minimize side reactions like dehalogenation .
  • Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates .
  • Catalytic systems (e.g., CuI for Ullmann-type coupling) to improve regioselectivity .
    • Validation : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using hexane/ethyl acetate gradients .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns. For example, the ethoxy group’s methyl protons appear as a triplet (δ ~1.3–1.5 ppm) adjacent to the oxygenated CH₂ .
  • XPS : Confirm bromine (Br 3d, ~70 eV) and fluorine (F 1s, ~685 eV) content .
  • IR Spectroscopy : Detect C-Br (~500–600 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) stretches .
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound?

  • Safety Measures :

  • Use closed systems or fume hoods to avoid inhalation of volatile intermediates .
  • Wear PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats due to flammability (flash point ~92°C) .
  • Store in amber glass bottles under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress dehalogenation during synthesis?

  • Experimental Design :

  • Catalyst Screening : Test Pd/C vs. Cu-based catalysts for selectivity in cross-coupling reactions. CuI/1,10-phenanthroline systems reduce Br-F displacement .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr pathways, minimizing side reactions .
  • Additives : Use K₂CO₃ as a base instead of stronger bases (e.g., NaOH) to avoid cleavage of the ethoxy group .
    • Data Analysis : Track by-products via HPLC-MS and adjust stoichiometry (e.g., limiting Br₂ to 1.1 eq.) .

Q. How can contradictory regiochemistry assignments from spectroscopic data be resolved?

  • Conflict Resolution :

  • NOESY NMR : Confirm spatial proximity between ethoxy protons and aromatic protons to determine substitution patterns .
  • Isotopic Labeling : Synthesize ¹⁸O-labeled ethoxy derivatives to distinguish between ortho/meta/para isomers via mass spectrometry .
  • Crystallography : Grow single crystals for X-ray diffraction (e.g., using slow evaporation in chloroform) to unambiguously assign structure .

Q. What strategies mitigate batch-to-batch variability in catalytic coupling reactions involving this compound?

  • Process Optimization :

  • Pre-activation of Catalysts : Pre-treat Pd catalysts with reducing agents (e.g., H₂) to enhance reproducibility .
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction times dynamically .
  • DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between temperature, catalyst loading, and solvent purity .

Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The fluorine atom activates the aromatic ring toward electrophilic substitution at the ortho/para positions but deactivates it toward nucleophilic attack .
  • In Suzuki-Miyaura couplings, the Br substituent undergoes oxidative addition more readily than F, enabling selective functionalization .
    • Experimental Evidence : Compare reaction rates of this compound with non-fluorinated analogs using kinetic studies .

Q. Applications in Drug Discovery

Q. How can this compound serve as a building block for fluorinated drug candidates?

  • Methodological Approach :

  • Library Synthesis : Use Buchwald-Hartwig amination to introduce amine functionalities for kinase inhibitor scaffolds .
  • Fluorine Scan : Replace the ethoxy group with other fluorinated groups (e.g., CF₃) to modulate lipophilicity and bioavailability .
    • Case Study : Derivatives of this compound have been used in the synthesis of PARP inhibitors, leveraging fluorine’s metabolic stability .

Properties

IUPAC Name

2-bromo-1-ethoxy-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEBFOLPVFBPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442768
Record name 2-bromo-1-ethoxy-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326-69-2
Record name 2-bromo-1-ethoxy-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-fluorophenol (25.8 g) in DMF (100 ml) was added K2CO3 (20.5 g) and ethyl iodide (23.2 g). The mixture was stirred for 24 h at room temperature. Water (400 ml) was added and the mixture was extracted with hexane. The organic phase was washed with water, dried, filtered over a plug of silica gel and evaporated to yield 30.1 g of 2-bromo-1-ethoxy-4-fluoro-benzene as a colorless oil. MS: 220 ([M+H]+).
Quantity
25.8 g
Type
reactant
Reaction Step One
Name
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Bromo-1-ethoxy-4-fluorobenzene
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Bromo-1-ethoxy-4-fluorobenzene
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Bromo-1-ethoxy-4-fluorobenzene
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Bromo-1-ethoxy-4-fluorobenzene
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Bromo-1-ethoxy-4-fluorobenzene
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Bromo-1-ethoxy-4-fluorobenzene

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